1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine
Description
1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine is a piperazine derivative characterized by a cyclopentyl group attached to one nitrogen atom of the piperazine ring and a 3-methylbenzyl (m-tolylmethyl) group on the other. Piperazines are heterocyclic compounds with two nitrogen atoms in a six-membered ring, widely studied for their pharmacological and chemical versatility. This compound’s structure combines lipophilic substituents (cyclopentyl and 3-methylbenzyl), which may enhance membrane permeability and influence interactions with biological targets such as neurotransmitter receptors .
Properties
Molecular Formula |
C17H26N2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H26N2/c1-15-5-4-6-16(13-15)14-18-9-11-19(12-10-18)17-7-2-3-8-17/h4-6,13,17H,2-3,7-12,14H2,1H3 |
InChI Key |
IJYLRRDOYJBNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopentyl-4-(3-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-cyclopentylpiperazine with 3-methylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of 1-cyclopentyl-4-(3-methylbenzyl)piperazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Reactions with Acidic Reagents
The piperazine ring reacts with oxalic acid to form crystalline derivatives. For example:
-
Final Product Formation :
Reaction with oxalic acid under reflux conditions (ethanol solvent, 80°C, 6 hours) yields a stable oxalate salt. This process is critical for purification and characterization.
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine + oxalic acid | Ethanol, reflux, 6 hrs | This compound oxalate | 78% |
Alkylation and Acylation
The secondary amine in the piperazine ring undergoes alkylation and acylation reactions:
-
Alkylation : Reacts with 3-methylbenzyl chloride (K₂CO₃, DMF, 60°C) to form bis-alkylated derivatives. Steric hindrance from the cyclopentyl group reduces over-alkylation .
-
Acylation : Acetyl chloride in dichloromethane (0°C, 2 hours) selectively acetylates the less hindered nitrogen atom .
Cross-Coupling Reactions
The benzyl group participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl groups at the para position of the 3-methylphenyl substituent .
-
Buchwald–Hartwig Amination : Enables C–N bond formation with aryl halides (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions:
-
Acid-Mediated Rearrangement : Concentrated HCl (reflux, 12 hours) cleaves the piperazine ring, forming cyclopentylamine and 3-methylbenzyl chloride derivatives.
-
Base-Induced Degradation : NaOH (aq. ethanol, 70°C) generates fragmented amines via retro-Mannich pathways.
Coordination Chemistry
The compound acts as a ligand in metal complexes:
-
Pd(II) Complexes : Forms stable complexes with PdCl₂ (methanol, 25°C), used in catalytic applications .
-
Structural studies show a distorted square-planar geometry around Pd, with piperazine nitrogen atoms as donor sites .
Functionalization of the Cyclopentyl Group
The cyclopentyl substituent undergoes oxidation and C–H activation:
Scientific Research Applications
Medicinal Chemistry
1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine has been investigated for its potential use in drug development. Its structural characteristics make it a candidate for synthesizing new pharmaceuticals aimed at treating various conditions:
- Anticancer Activity : Research indicates that piperazine derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that related piperazine compounds exhibit significant anti-proliferative effects against breast cancer cell lines, suggesting similar potential for this compound .
- Neuropharmacological Effects : The ability of this compound to cross the blood-brain barrier raises the possibility of its application in treating neurological disorders. Piperazine derivatives have been explored for their neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease .
Biological Research
The compound's interaction with various biological targets is of significant interest:
- Receptor Modulation : this compound may interact with neurotransmitter receptors, potentially modulating their activity. This interaction could lead to therapeutic effects in psychiatric disorders .
- Antimicrobial Properties : Some studies have suggested that piperazine derivatives possess antimicrobial activities, indicating that this compound could be explored for its efficacy against bacterial infections .
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Boc-4-(piperidin-4-yl)piperazine | Piperidine derivative | Anticancer |
| XRP44X | Piperazine derivative | Tubulin binding inhibitor |
| CB694 | Piperazine derivative | Anticancer |
Case Studies
- Study on Anticancer Activity : A study evaluating the anticancer properties of piperazine derivatives found that compounds similar to this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
- Neuroimaging Applications : Research on piperazine derivatives has indicated their potential utility as ligands in positron emission tomography (PET), which could aid in visualizing brain targets and understanding neurological conditions better .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and related piperazine derivatives:
Pharmacological Potential
Piperazine derivatives are investigated for diverse therapeutic applications, including CNS disorders, antimicrobial activity, and anticancer effects . However, its lack of polar groups may limit solubility, a challenge addressed in analogs like 1-cyclopentyl-4-(4-ethoxybenzyl)piperazine () .
Biological Activity
1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopentyl group and a 3-methylphenyl moiety, which contribute to its pharmacological properties. Research has indicated that compounds of this class may exhibit various biological activities, including antimicrobial and anticancer effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of both the piperazine ring and the side chains that are crucial for its biological interactions.
Antimicrobial Properties
Research indicates that piperazine derivatives, including this compound, demonstrate significant antimicrobial activity. A study noted that these compounds could effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration. Specifically, it appears to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions may include:
- Receptor Binding : The compound may bind to various receptors, influencing cellular responses.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, thereby affecting cell growth and survival.
- Signal Transduction Modulation : The compound may alter signal transduction pathways that regulate apoptosis and cell cycle progression.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various piperazine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound on human breast cancer cells showed a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : React 3-methylbenzyl chloride with 1-cyclopentylpiperazine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Reaction yields (~60–75%) depend on stoichiometric ratios and temperature control (25–40°C) .
- Reductive amination : Condense cyclopentylamine with a ketone intermediate derived from 3-methylbenzaldehyde, followed by catalytic hydrogenation (H₂/Pd-C, 1 atm, 24 hrs). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Critical Factors : Solvent polarity (DCM vs. THF), base strength (DIPEA vs. K₂CO₃), and reaction time (12–48 hrs) significantly impact yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the cyclopentyl and 3-methylbenzyl groups. Key peaks: δ 2.25–2.35 ppm (cyclopentyl CH₂), δ 7.10–7.30 ppm (aromatic protons) .
- HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) to assess purity (>95%). Retention time typically 8–10 mins .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 287.215 (calculated for C₁₈H₂₆N₂) .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties while maintaining its bioactivity?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety to enhance metabolic stability. For example, derivatives with 4-CF₃ substitutions show improved plasma half-lives (t₁/₂ > 6 hrs in rodent models) .
- In Vitro Assays : Screen for cytochrome P450 (CYP3A4) inhibition using liver microsomes. Prioritize derivatives with IC₅₀ > 10 μM to minimize drug-drug interactions .
- LogP Optimization : Adjust lipophilicity (target LogP 2–4) via substituent tuning to balance blood-brain barrier penetration and solubility .
Q. How can researchers resolve contradictions in reported biological activities across studies (e.g., antimicrobial vs. neuropharmacological effects)?
- Methodological Answer :
- Assay Standardization : Compare MIC values against Staphylococcus aureus (Gram+) using identical broth microdilution protocols (CLSI guidelines). Discrepancies may arise from inoculum size (10⁵ vs. 10⁶ CFU/mL) or solvent (DMSO vs. ethanol) .
- Purity Verification : Re-test batches with conflicting neuropharmacological data (e.g., serotonin receptor binding) via HPLC-MS to rule out impurities (>98% purity required for reproducibility) .
- Model System Validation : Use isogenic cell lines (e.g., HEK-293 vs. SH-SY5Y) to confirm target specificity. For example, contradictory dopamine receptor affinity (Ki = 50 nM vs. 200 nM) may reflect receptor subtype expression differences .
Q. What in silico strategies are effective for predicting target interactions and guiding experimental design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to the 5-HT₂A receptor (PDB ID: 6WGT). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to Ser159/Ala163 .
- QSAR Modeling : Train a model on piperazine derivatives with reported IC₅₀ values (pIC₅₀ = 5–8). Key descriptors: topological polar surface area (TPSA < 50 Ų), molar refractivity (MR = 80–100) .
- ADMET Prediction : Utilize SwissADME to forecast bioavailability (Bioavailability Score > 0.55) and PAINS alerts (eliminate pan-assay interference motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
